molecular formula C17H16ClN5O2S B2803500 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 565173-77-5

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No. B2803500
CAS RN: 565173-77-5
M. Wt: 389.86
InChI Key: DCAGTRBUMARVEP-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes functional groups such as amine, sulfanyl, and acetamide .

Scientific Research Applications

1. Synthesis and Pharmacological Potential

Research indicates that derivatives of 1,2,4-triazol, like the mentioned compound, have considerable synthetic and pharmacological potential. The studies focus on synthesizing new structures, examining their physical, chemical, and biological properties, and exploring a range of activities such as anti-exudative properties. For example, a study by Chalenko et al. (2019) involved synthesizing pyroline derivatives of 2-{[4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl]sulfanyl}-N-acetamides, closely related to the compound , and found significant anti-exudative properties in these compounds (Chalenko et al., 2019).

2. Lipase and α-Glucosidase Inhibition

Another study investigated compounds derived from a similar structure, focusing on their lipase and α-glucosidase inhibition capabilities. The research by Bekircan et al. (2015) involved synthesizing derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and examining their potential as inhibitors, demonstrating notable activity in this domain (Bekircan et al., 2015).

3. Antimicrobial Activities

Compounds related to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Hussain et al. (2008) synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial and antifungal activities, finding significant efficacy against certain bacteria and fungi (Hussain et al., 2008).

4. Anticancer Activity

Studies have also explored the anticancer potential of similar compounds. For example, Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, closely related to the compound , and evaluated their anticancer activities against various cancer cell lines, demonstrating promising results (Zyabrev et al., 2022).

5. Antiviral and Virucidal Activity

Finally, the antiviral and virucidal activities of related compounds have been investigated. Wujec et al. (2011) synthesized derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and evaluated their activity against human adenovirus and ECHO-9 virus, finding potential in reducing viral replication (Wujec et al., 2011).

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-5-3-2-4-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-8-6-11(18)7-9-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAGTRBUMARVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

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